Home > Products > Screening Compounds P56338 > Amyloid Bri Protein (1-23) Trifluoroacetate
Amyloid Bri Protein (1-23) Trifluoroacetate - 717122-86-6

Amyloid Bri Protein (1-23) Trifluoroacetate

Catalog Number: EVT-6428722
CAS Number: 717122-86-6
Molecular Formula: C118H176F3N31O37S2
Molecular Weight: 2742.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Amyloid Bri Protein (1-23) Trifluoroacetate is a synthetic peptide that plays a significant role in research related to amyloid diseases, particularly Alzheimer's disease. This compound is a fragment of the larger Amyloid Bri Protein, known for its association with amyloid fibril formation, which is implicated in neurodegenerative conditions. The trifluoroacetate salt form enhances the stability and solubility of the peptide, making it suitable for various experimental applications .

Source and Classification

Amyloid Bri Protein (1-23) Trifluoroacetate is derived from the broader class of amyloid proteins, which are characterized by their ability to form fibrillar aggregates. These aggregates are linked to several pathological conditions, including Alzheimer's disease. The peptide itself consists of 23 amino acids, and its molecular formula is C116H175N31O35S2C_{116}H_{175}N_{31}O_{35}S_{2} with a molecular weight of approximately 2627.99 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Amyloid Bri Protein (1-23) Trifluoroacetate typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps in this process include:

  1. Coupling Reaction: Each amino acid is activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide.
  2. Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid.
  3. Cleavage: The completed peptide is cleaved from the resin while being simultaneously deprotected using a mixture of trifluoroacetic acid, water, and scavengers like triisopropylsilane .

This method allows for high purity and yield of the desired peptide product.

Molecular Structure Analysis

Structure and Data

The molecular structure of Amyloid Bri Protein (1-23) Trifluoroacetate features a sequence that contributes to its ability to form amyloid fibrils. The specific arrangement of amino acids influences its aggregation properties and interactions with other proteins. The structural characterization often involves techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the integrity and composition of the synthesized peptide .

Chemical Reactions Analysis

Reactions and Technical Details

Amyloid Bri Protein (1-23) Trifluoroacetate can undergo various chemical reactions:

  • Oxidation: Cysteine residues can form disulfide bonds under oxidative conditions.
  • Reduction: Disulfide bonds can be reverted to free thiols using reducing agents like dithiothreitol.
  • Substitution: Amino acid residues can be modified through specific substitution reactions targeting particular side chains .

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or atmospheric oxygen.
  • Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
  • Substitution: Various reagents depending on the desired modification.
Mechanism of Action

The mechanism of action for Amyloid Bri Protein (1-23) Trifluoroacetate primarily involves its propensity to form amyloid fibrils. These fibrils disrupt cellular functions by interacting with other amyloidogenic proteins, promoting their aggregation through specific molecular interactions. This process may involve chaperone proteins that modulate fibril formation, contributing to the pathogenesis observed in neurodegenerative diseases like Alzheimer's .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 2627.99 g/mol.
  • Storage Conditions: Recommended at -20 ± 5 °C for stability.

Chemical Properties

  • Solubility: Enhanced by the trifluoroacetate salt form, improving its usability in experimental settings.
  • Reactivity: Capable of undergoing oxidation, reduction, and substitution reactions based on environmental conditions .
Applications

Amyloid Bri Protein (1-23) Trifluoroacetate has several scientific applications:

  • Chemistry: Serves as a model peptide for studying amyloid fibril formation and stability.
  • Biology: Investigated for its role in cellular processes and interactions with other proteins.
  • Medicine: Utilized in Alzheimer's disease research to understand mechanisms underlying amyloid plaque formation.
  • Industry: Employed in developing diagnostic tools and therapeutic agents targeting amyloid-related conditions .
Pathogenic Role in Neurodegenerative Disorders

Amyloid Bri Protein (ABri) is a 34-amino acid peptide resulting from a point mutation in the BRI2 gene (ITM2B), leading to a longer, amyloidogenic C-terminal fragment. Proteolytic cleavage releases the pathogenic 23-amino acid peptide, Amyloid Bri (1-23), which aggregates into toxic oligomers and fibrils. This fragment, often stabilized as the trifluoroacetate salt for research purposes, drives cerebrovascular and parenchymal pathology in Familial British Dementia (FBD) and related disorders [9].

Association with Cerebral Amyloid Angiopathy and Dementia Subtypes

ABri deposits are hallmark features of Familial British Dementia (FBD), characterized by:

  • Severe cerebral amyloid angiopathy (CAA): ABri aggregates within leptomeningeal and cortical vessel walls, causing vessel fragility, microhemorrhages, and ischemic damage. This vascular pathology precedes cognitive decline [3] [9].
  • Parenchymal amyloid plaques: Unlike Aβ plaques in Alzheimer's disease (AD), ABri plaques are predominantly non-neuritic and co-localize with microglial activation, contributing to a distinct neuroinflammatory profile [9].
  • Dementia heterogeneity: FBD presents with spastic paraparesis, cerebellar ataxia, and progressive cognitive impairment, distinguishing it clinically from AD. Neuropathology shows abundant hippocampal NFTs and neuropil threads composed of hyperphosphorylated tau, alongside ABri deposits, indicating a complex interplay between vascular amyloidosis and tauopathy [9].

Table 1: Pathological Features of ABri vs. Aβ in Cerebral Amyloid Angiopathy

FeatureABri (FBD)Aβ (Alzheimer’s CAA)
Primary Deposit SiteLeptomeningeal vessels, ParenchymaCortical arterioles, Capillaries
Plaque MorphologyNon-neuritic, dense coresDiffuse/Cored, often neuritic
Associated PathologyNeurofibrillary tangles (Tau)Neurofibrillary tangles (Tau)
Clinical Onset5th-6th decade (spasticity, ataxia)Late-onset (memory decline)
Genetic CauseBRI2 stop-codon mutationAPP, PSEN1/2 mutations (EOAD)

[3] [7] [9]

Comparative Analysis with Amyloid-β and Tauopathies in Alzheimer’s Disease Pathogenesis

ABri shares structural and mechanistic parallels with Aβ yet exhibits key differences in aggregation kinetics and downstream effects:

  • Aggregation dynamics: ABri (1-23) forms stable oligomers and fibrils faster than Aβ42 in vitro due to its hydrophobic C-terminus, accelerating neurotoxicity. Unlike Aβ, ABri plaques in FBD show minimal direct correlation with local neuronal loss severity, suggesting plaque-independent toxicity [8] [9].
  • Tau pathology interaction: ABri accumulation precedes and potentiates tau hyperphosphorylation. In FBD brains, ABri deposits co-localize with activated kinases (GSK-3β, CDK5), which phosphorylate tau at AD-specific epitopes (e.g., Ser202, Thr231). This indicates ABri can trigger secondary tauopathy akin to Aβ in AD, but with earlier spasticity phenotypes [1] [9].
  • Upstream role in amyloid cascade: Similar to Aβ’s role in AD pathogenesis, ABri acts upstream of APP processing. The BRI2 mutation impairs APP α-secretase cleavage, increasing amyloidogenic Aβ production. This creates a dual amyloid burden (ABri + Aβ) in FBD, exacerbating synaptic dysfunction [7] [9].

Neurotoxicity Mechanisms: Oligomer-Mediated Synaptic Dysfunction and Plaque-Independent Pathways

Soluble ABri oligomers are primary mediators of neurotoxicity through multiple plaque-independent pathways:

  • Membrane pore formation: Similar to Aβ oligomers, ABri (1-23) oligomers adopt α-sheet conformations that insert into lipid bilayers, forming cation-selective pores. This disrupts calcium homeostasis, inducing mitochondrial stress and caspase activation [5] [10].
  • Synaptic receptor targeting: ABri oligomers bind cellular prion protein (PrPC) and NMDA receptors with high affinity, inhibiting long-term potentiation (LTP) and promoting excitotoxicity. This occurs at sub-micromolar concentrations, preceding plaque deposition [4] [10].
  • Innate immune activation: ABri aggregates trigger chronic microglial TNF-α/IL-1β release via TLR4 activation. This neuroinflammatory response damages synapses independently of plaques and amplifies tau phosphorylation [6] [9].
  • Proteostasis disruption: Intraneuronal ABri accumulation impairs the ubiquitin-proteasome system and autophagic flux, facilitating tau and α-synuclein aggregation in a prion-like manner [8] [9].

Table 2: Mechanisms of Oligomer-Mediated Neurotoxicity: ABri vs. Aβ

MechanismABri OligomersAβ Oligomers
Pore Formationα-sheet stabilized pores in membranesLipid-stabilized membrane pores
Key ReceptorsPrPC, NMDA-RPrPC, NMDA-R, mGluR5
Synaptic ImpactLTP inhibition, dendritic spine lossLTP inhibition, spine reduction
Inflammatory ResponseTLR4/NF-κB-mediated microglial activationNLRP3 inflammasome activation
Tau PathologyActivates GSK-3β/CDK5 kinasesEnhances tau seeding/spreading

[4] [5] [6]

Concluding Remarks

Amyloid Bri Protein (1-23) Trifluoroacetate represents a critical tool for studying amyloidogenesis beyond Aβ. Its distinct aggregation profile, potent oligomer toxicity, and dual role in vascular and parenchymal pathology provide a unique lens to explore shared mechanisms in neurodegeneration. Future therapeutics targeting amyloid oligomerization or innate immune activation may benefit from insights into ABri’s pathogenic cascade.

Compound Names in Article:

  • Amyloid Bri Protein (1-23) Trifluoroacetate
  • Amyloid-β (Aβ)
  • Tau Protein
  • Familial British Dementia (FBD)
  • Cerebral Amyloid Angiopathy (CAA)

Properties

CAS Number

717122-86-6

Product Name

Amyloid Bri Protein (1-23) Trifluoroacetate

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(4R,7S,13S,16S,19S,22S,25R,28S,31S,34S,37S,40S,43S,49S,52S,55R)-28-(4-aminobutyl)-31-(2-amino-2-oxoethyl)-25,37,52-tribenzyl-7,46-bis[(2S)-butan-2-yl]-43-(3-carbamimidamidopropyl)-16,34-bis(2-carboxyethyl)-4-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]-13-[(1R)-1-hydroxyethyl]-40-(1H-imidazol-5-ylmethyl)-22,49-dimethyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54-heptadecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53-heptadecazacyclohexapentacont-55-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C118H176F3N31O37S2

Molecular Weight

2742.0 g/mol

InChI

InChI=1S/C116H175N31O35S2.C2HF3O2/c1-13-58(7)90-112(178)131-70(34-26-42-124-116(121)122)98(164)136-77(47-67-50-123-55-125-67)104(170)134-76(46-66-31-22-17-23-32-66)103(169)130-71(36-39-87(155)156)99(165)137-78(48-84(119)151)105(171)129-69(33-24-25-41-117)97(163)133-74(44-64-27-18-15-19-28-64)101(167)127-61(10)94(160)144-89(57(5)6)111(177)132-72(37-40-88(157)158)100(166)147-92(63(12)150)114(180)139-73(43-56(3)4)107(173)146-91(59(8)14-2)113(179)143-83(110(176)141-81(52-149)115(181)182)54-184-183-53-82(109(175)135-75(45-65-29-20-16-21-30-65)102(168)128-62(11)95(161)145-90)142-106(172)79(49-85(120)152)138-108(174)80(51-148)140-93(159)60(9)126-96(162)68(118)35-38-86(153)154;3-2(4,5)1(6)7/h15-23,27-32,50,55-63,68-83,89-92,148-150H,13-14,24-26,33-49,51-54,117-118H2,1-12H3,(H2,119,151)(H2,120,152)(H,123,125)(H,126,162)(H,127,167)(H,128,168)(H,129,171)(H,130,169)(H,131,178)(H,132,177)(H,133,163)(H,134,170)(H,135,175)(H,136,164)(H,137,165)(H,138,174)(H,139,180)(H,140,159)(H,141,176)(H,142,172)(H,143,179)(H,144,160)(H,145,161)(H,146,173)(H,147,166)(H,153,154)(H,155,156)(H,157,158)(H,181,182)(H4,121,122,124);(H,6,7)/t58-,59-,60-,61-,62-,63+,68-,69-,70-,71-,72-,73?,74+,75-,76-,77-,78-,79-,80-,81-,82-,83-,89-,90?,91-,92-;/m0./s1

InChI Key

KLAXZPCKFDMMMK-BKFULYPTSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C)CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)C(=O)NC(CO)C(=O)O)C(C)CC)CC(C)C)C(C)O)CCC(=O)O)C(C)C)C)CC3=CC=CC=C3)CCCCN)CC(=O)N)CCC(=O)O)CC4=CC=CC=C4)CC5=CN=CN5)CCCNC(=N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C)CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)C(=O)NC(CO)C(=O)O)C(C)CC)CC(C)C)C(C)O)CCC(=O)O)C(C)C)C)CC3=CC=CC=C3)CCCCN)CC(=O)N)CCC(=O)O)CC4=CC=CC=C4)CC5=CN=CN5)CCCNC(=N)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N1)CC(C)C)[C@@H](C)O)CCC(=O)O)C(C)C)C)CC2=CC=CC=C2)CCCCN)CC(=O)N)CCC(=O)O)CC3=CC=CC=C3)CC4=CN=CN4)CCCNC(=N)N)[C@@H](C)CC)C)CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)C(=O)N[C@@H](CO)C(=O)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.